![molecular formula C32H35N5O5 B586218 (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide CAS No. 57123-71-4](/img/structure/B586218.png)
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione, also known as dihydroergotamine, is a derivative of ergotamine. It is a naturally occurring ergot alkaloid that has been modified to enhance its pharmacological properties. This compound is primarily used in the treatment of migraines and cluster headaches due to its vasoconstrictive properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves several steps, starting from ergotamine. The key steps include hydrogenation of the double bond in the 9,10 position and subsequent functional group modifications to introduce the hydroxy and methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
化学反応の分析
Types of Reactions
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a ketone.
Reduction: The compound can be reduced to remove specific functional groups.
Substitution: Functional groups can be substituted to create derivatives with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergotamine, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .
科学的研究の応用
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of ergot alkaloids.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Primarily used in the treatment of migraines and cluster headaches. It is also studied for its potential use in other neurological disorders.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
作用機序
The mechanism of action of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves binding to serotonin receptors, particularly the 5-HT1D receptors. This binding leads to vasoconstriction of intracranial blood vessels, which is believed to alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from sensory nerve endings .
類似化合物との比較
Similar Compounds
Ergotamine: The parent compound from which dihydroergotamine is derived.
Dihydroergocristine: Another derivative of ergotamine with similar vasoconstrictive properties.
Dihydroergocornine: Used in the treatment of vascular dementia and has similar pharmacological effects
Uniqueness
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione is unique due to its specific modifications that enhance its efficacy and reduce side effects compared to its parent compound, ergotamine. Its ability to selectively bind to serotonin receptors makes it particularly effective in treating migraines .
特性
CAS番号 |
57123-71-4 |
|---|---|
分子式 |
C32H35N5O5 |
分子量 |
569.662 |
IUPAC名 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H35N5O5/c1-31(35-28(38)20-14-22-21-9-5-10-23-27(21)19(16-33-23)15-24(22)34-17-20)30(40)37-25(13-18-7-3-2-4-8-18)29(39)36-12-6-11-26(36)32(37,41)42-31/h2-5,7-10,16,20,22,24-26,33-34,41H,6,11-15,17H2,1H3,(H,35,38)/t20-,22-,24-,25+,26+,31-,32+/m1/s1 |
InChIキー |
RUDMYNQFUFZHMD-VTIMJTGVSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)NC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


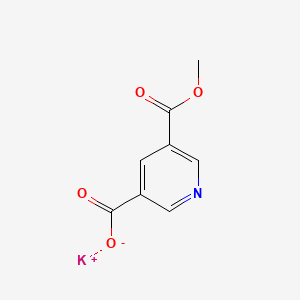
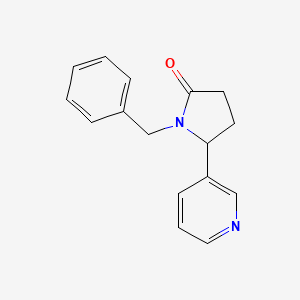
![Bicyclo[6.1.0]non-4-ene, 9,9-difluoro- (9CI)](/img/new.no-structure.jpg)
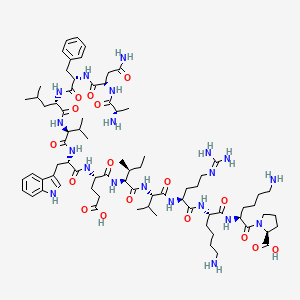
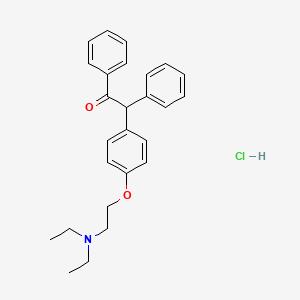
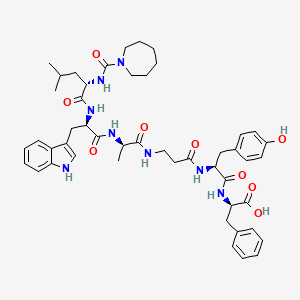
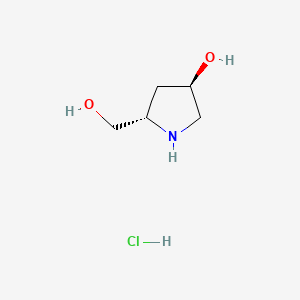
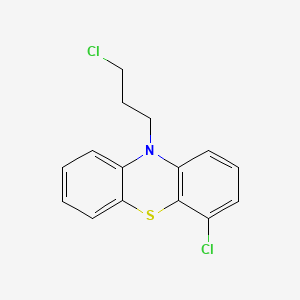
![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
